![molecular formula C10H20N2 B2827195 1-Cyclopentyl-1,4-diazepane CAS No. 245070-83-1](/img/structure/B2827195.png)
1-Cyclopentyl-1,4-diazepane
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Description
1-Cyclopentyl-1,4-diazepane is a chemical compound with the empirical formula C24H36N2O6S2 and a molecular weight of 512.68 . It is a solid substance and is part of a class of compounds known as 1,4-diazepines . These are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including 1-Cyclopentyl-1,4-diazepane, has been a subject of interest for many researchers due to their medicinal importance . N-Propargylamines, versatile building blocks in organic synthesis, have been successfully transformed into many significant N-heterocycles . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-1,4-diazepane can be represented by the SMILES stringO=S(C(C=C1)=CC=C1C)(O)=O.O=S(C(C=C2)=CC=C2C)(O)=O.N3(CCCNCC3)C4CCCC4
. Chemical Reactions Analysis
1,4-Diazepines, including 1-Cyclopentyl-1,4-diazepane, have been studied extensively for their reactivity . They are involved in a variety of chemical reactions, which contribute to their wide range of biological activities .Physical And Chemical Properties Analysis
1-Cyclopentyl-1,4-diazepane is a solid substance . It has an empirical formula of C24H36N2O6S2 and a molecular weight of 512.68 .Scientific Research Applications
Chemical Synthesis
“1-Cyclopentyl-1,4-diazepane” is used in the field of chemical synthesis. It’s a unique chemical that can be used to create a variety of other compounds .
Biocatalysis
In a study titled “Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination”, “1-Cyclopentyl-1,4-diazepane” was used in the development of an enzymatic intramolecular asymmetric reductive amination process for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
Pharmaceutical Research
Chiral 1,4-diazepanes, which can be synthesized from “1-Cyclopentyl-1,4-diazepane”, are important structural units with diverse biological properties and pharmaceutical importance . They are found in drugs such as Ripasudil, a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension, and Suvorexant, a selective, dual-orexin receptor antagonist for treatment of primary insomnia .
Material Science
While specific applications of “1-Cyclopentyl-1,4-diazepane” in material science are not mentioned in the available resources, it’s worth noting that compounds of this nature often find use in the development of new materials due to their unique chemical properties .
Chromatography
Again, while specific applications in chromatography are not mentioned, compounds like “1-Cyclopentyl-1,4-diazepane” are often used in the development of new chromatographic methods due to their unique interactions with various substances .
Analytical Chemistry
In the field of analytical chemistry, “1-Cyclopentyl-1,4-diazepane” could potentially be used in the development of new analytical methods, given its unique chemical properties .
properties
IUPAC Name |
1-cyclopentyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-5-10(4-1)12-8-3-6-11-7-9-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTJLUGTAUOTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947399 |
Source
|
Record name | 1-Cyclopentyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
245070-83-1 |
Source
|
Record name | 1-Cyclopentyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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